molecular formula C17H19NO4S B2683606 N-(4-methylbenzyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 941881-06-7

N-(4-methylbenzyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

Cat. No.: B2683606
CAS No.: 941881-06-7
M. Wt: 333.4
InChI Key: SVMCXXMEYIJDOA-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a sulfonamide derivative featuring a benzodioxepine core substituted with a 4-methylbenzyl group. The sulfonamide group (-SO₂NH₂) enhances hydrogen-bonding capacity, often critical for binding to enzymatic targets.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-13-3-5-14(6-4-13)12-18-23(19,20)15-7-8-16-17(11-15)22-10-2-9-21-16/h3-8,11,18H,2,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMCXXMEYIJDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide typically involves multiple steps. One common approach is the reaction of 4-methylbenzylamine with 3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the benzodioxepine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

N-(4-methylbenzyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or block receptor sites. This can disrupt biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

(a) N-(3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-7-carbonyl)guanidine Derivatives

  • Structure : These compounds replace the benzodioxepine core with a benzooxazine ring and feature a guanidine group instead of sulfonamide. Substituents like ethyl or isopropyl at the 2- and 4-positions enhance potency.
  • Activity : Demonstrated potent Na⁺/H⁺ exchange inhibition (IC₅₀ = 0.036–0.073 µM). The guanidine moiety likely interacts with ion channels via strong basicity, contrasting with the sulfonamide’s hydrogen-bonding capacity.
  • Physicochemical Properties : Hydrochlorides and methanesulfonates exhibit water solubility of 3–5 mg/mL, comparable to sulfonamide derivatives .

(b) 4-(4-Bromo-2-cyanophenyl)-N-(4-methoxybenzyl)-N-(thiazol-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide

  • Structure: Shares the sulfonamide group but incorporates a thiazole ring and bromo-cyanophenyl substituent.
  • Molecular Weight: 597.5 g/mol (vs. ~390–420 g/mol estimated for the target compound).
  • Therapeutic Implications : Thiazole moieties are common in antimicrobial agents, suggesting possible dual functionality (ion modulation + antimicrobial activity) .

(c) N-(2-Methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

  • Structure : Differs in the substituent (2-methoxyphenyl vs. 4-methylbenzyl). The methoxy group’s electron-donating effect may alter electronic distribution and metabolic stability.
  • Safety Profile : Requires strict storage precautions (e.g., P210: "Keep away from heat/sparks/open flames"), indicating flammability or thermal instability. This contrasts with the 4-methylbenzyl variant, where alkyl substituents might improve stability .

Functional Analogues: Benzothiazine Derivatives

  • Structure : Benzothiazines (e.g., 2-benzylidene-4-methyl-4H-benzo[1,4]thiazin-3-ones) replace oxygen with sulfur in the heterocycle.
  • Synthesis: Prepared via Knoevenagel condensation, similar to methods for benzodioxepines. Sodium methoxide in DMF is a common base/solvent system .
  • Bioactivity : Exhibited antibacterial activity against cocci and bacilli (e.g., MIC values in µg/mL range). The sulfur atom may enhance redox activity or metal chelation, unlike oxygen-containing analogues .

Data Tables for Comparative Analysis

Table 1. Structural and Functional Comparison of Selected Analogues

Compound Class Core Structure Key Substituents Biological Activity Solubility (mg/mL) Molecular Weight (g/mol)
Target Compound Benzodioxepine 4-Methylbenzyl, sulfonamide Not reported Not available ~390–420 (estimated)
Benzooxazine-guanidine [1] Benzooxazine Ethyl/isopropyl, guanidine Na⁺/H⁺ exchange inhibition 3–5 (salts) ~400–450
Thiazole-sulfonamide [5] Benzooxazine Thiazole, bromo-cyanophenyl Not reported Not available 597.5
Benzothiazine [3] Benzothiazine Benzylidene, nitro/acetamide Antimicrobial Not available ~350–450

Table 2. Substituent Effects on Properties

Substituent Electronic Effect Impact on Activity/Solubility
4-Methylbenzyl Hydrophobic, electron-donor May enhance membrane permeability
Sulfonamide Hydrogen-bond donor/acceptor Improves target binding specificity
Thiazole [5] π-π interactions, basicity Potential for dual functionality
Methoxy [4] Electron-donor Alters metabolism; possible instability

Research Implications and Gaps

  • Activity Data : The target compound lacks reported IC₅₀ or MIC values, necessitating experimental validation of hypothesized Na⁺/H⁺ exchange or antimicrobial activity.
  • Synthetic Optimization: highlights the utility of Knoevenagel condensation for introducing benzylidene groups, a strategy applicable to modifying the benzodioxepine scaffold .
  • Safety Profiling: The flammability risks noted in suggest that alkyl/aryl substituents (e.g., 4-methylbenzyl) should be evaluated for thermal stability .

Biological Activity

N-(4-methylbenzyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential pharmacological properties. This article explores its biological activity, synthesis methods, and relevant research findings.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • DABCO-catalyzed reactions : This method enhances yields and selectivity for similar compounds.
  • Multi-step synthetic pathways : Involving various reaction conditions such as temperature, solvent choice, and catalysts.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Inhibition of Enzymes : Similar compounds have shown inhibitory effects on key enzymes like glycogen synthase kinase 3 beta (GSK-3β), which is implicated in diseases such as Alzheimer's and cancer. For instance, a related compound demonstrated an IC50 value of 1.6 µM against GSK-3β .
  • Antioxidant Activity : Compounds within this class have shown promising antioxidant properties, essential for combating oxidative stress-related diseases.

Case Studies

  • GSK-3β Inhibition : A study on related compounds demonstrated significant inhibition of GSK-3β in neuroblastoma cells, leading to increased phosphorylation levels indicative of enzyme inhibition . This suggests potential applications in neurodegenerative diseases.
  • Acetylcholinesterase (AChE) Inhibition : Research on structurally similar compounds revealed potent AChE inhibition with IC50 values comparable to established drugs like donepezil, indicating potential for treating Alzheimer's disease .

Research Findings

Study FocusFindingsReference
GSK-3β InhibitionIC50 of 1.6 µM; effective in neuroblastoma cells
Antioxidant ActivitySignificant free radical scavenging capabilities
AChE InhibitionIC50 values comparable to donepezil; potential for AD treatment

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